8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime
Overview
Description
The molecule “8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a complex organic compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . It includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of this compound and similar structures has been a topic of research, particularly due to their relevance in the synthesis of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has focused on the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a monoclinic crystal structure with a P 2 1 / c space group . The unit cell parameters are a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)° .Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H18N2O . It has a density of 1.0±0.1 g/cm3, a boiling point of 266.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 89.7±14.5 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Concise Syntheses of Bridged Morpholines : Researchers have developed concise and practical syntheses for compounds similar to the structure of interest, starting from specific dicarboxylic acids. This involves a solvent-free step for key cyclization, highlighting a methodological advancement in the synthesis of bicyclic compounds (Zaytsev et al., 2016).
- Efficient Synthesis of Hydrochloride : A four-step synthesis process for a related hydrochloride version starting with furfuraldehyde showcases an efficient pathway to generate these compounds, including steps for reduction, conversion, cyclization, and hydrogenolysis (Connolly et al., 2010).
Structural and Conformational Analysis
- Structural and Conformational Study : Studies have been conducted on oximes derived from similar compounds, analyzed through spectroscopy, indicating specific conformational structures in solvent environments, contributing to the understanding of their structural chemistry (Iriepa et al., 2003).
Reactivity and Application in Catalysis
- Copper-Cocatalyzed Aerobic Alcohol Oxidation : The compound has been identified as part of a study on the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, signifying its potential role in catalysis (Toda et al., 2023).
Natural Occurrence, Synthesis, and Properties
- Natural Occurrence and Synthesis : The compound is part of a class of 2,8-diheterobicyclo[3.2.1]octanes discussed for their natural occurrence, synthesis, and properties. These compounds are of interest due to their presence in nature and utility in organic synthesis, highlighting the broader context of research into bicyclic compounds (Flores & Díez, 2014).
Future Directions
Properties
IUPAC Name |
N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUUQYWNLUFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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